REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5](O)=[O:6].Cl>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12]
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
ice
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
|
was then stirred at 65° C. for 18 h
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Duration
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18 h
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Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with EtOAc (200 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.79 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |